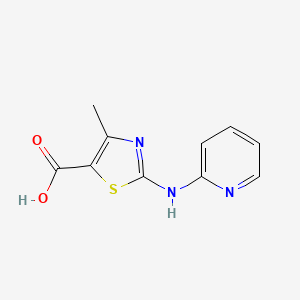

4-Methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

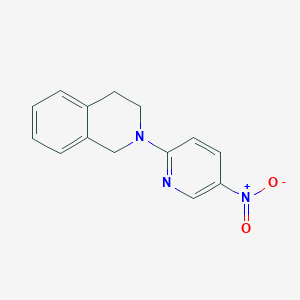

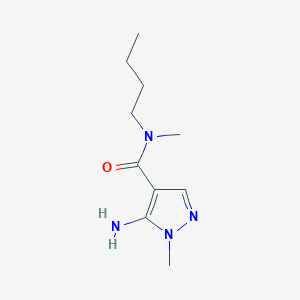

“4-Methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylic acid” is a chemical compound with the molecular formula C₁₀H₈N₂O₂S . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a high yield synthetic route for a related compound was established using 2-nitropyridine as a raw material. The target compound was optimized by reduction and nucleophilic substitution reaction .Molecular Structure Analysis

Thiazoles are planar structures, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms .Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives often involve nucleophilic substitution reactions . The position of the substituents on the thiazole ring can greatly affect the outcome of these reactions .Wissenschaftliche Forschungsanwendungen

Anti-Fibrosis Activity

This compound has been utilized in the synthesis of novel heterocyclic compounds with potential biological activities. Specifically, derivatives of this compound have shown promising anti-fibrotic activities. In one study, these derivatives were evaluated against immortalized rat hepatic stellate cells (HSC-T6), and some compounds presented better anti-fibrotic activities than known drugs .

Neuroprotective Effect

Derivatives of 4-Methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylic acid have been discovered as C-Abl inhibitors with potential neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases like Parkinson’s disease. Some derivatives have shown significant inhibitory activity against c-Abl and protected against cell death in models of Parkinson’s disease .

Antiviral Properties

The compound’s derivatives have also been studied for their antiviral properties. Compounds containing five-membered heteroaryl amines, which include this thiazole derivative, exhibited higher antiviral activity against Newcastle disease virus, comparable to the commercial antiviral drug Ribavirin .

Antimicrobial Activity

In the pursuit of substances with significant antimicrobial activity, novel derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid, which is structurally related to the compound , have been synthesized. These studies suggest the potential of such derivatives to be developed into antimicrobial agents .

Chemical Synthesis and Optimization

The compound has been used in chemical synthesis, where a high yield synthetic route was established. The target compound was optimized through reduction and nucleophilic substitution reactions, indicating its utility in the development of novel chemical entities .

Wirkmechanismus

Target of Action

Thiazole derivatives have been found in many potent biologically active compounds, such as antimicrobial, antiviral, and antineoplastic drugs . These compounds often interact with various cellular targets, disrupting critical biological processes.

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These chemical properties could facilitate the interaction of the compound with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Zukünftige Richtungen

The future research directions could involve further exploration of the biological activities of “4-Methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylic acid” and its derivatives. Given the wide range of biological activities exhibited by thiazole derivatives, this compound could potentially be used in the development of new therapeutic agents .

Eigenschaften

IUPAC Name |

4-methyl-2-(pyridin-2-ylamino)-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c1-6-8(9(14)15)16-10(12-6)13-7-4-2-3-5-11-7/h2-5H,1H3,(H,14,15)(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCMHXYMIJBDOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC2=CC=CC=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(pyridin-2-ylamino)thiazole-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B3017253.png)

![1-(5-Azaspiro[2.4]heptan-7-yl)-N,N-dimethylmethanamine](/img/structure/B3017254.png)

![5-bromo-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3017259.png)